Alcaftadine Alcohol

Description

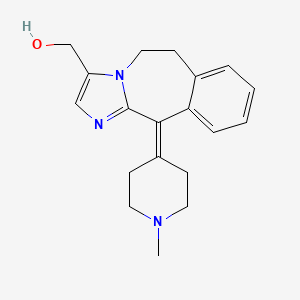

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23N3O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

[11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepin-3-yl]methanol |

InChI |

InChI=1S/C19H23N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12,23H,6-11,13H2,1H3 |

InChI Key |

YIPFFRZMLCFNBS-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4CO)CC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Alcaftadine Alcohol

Early Approaches for Isolation of Hydroxymethylated Product Alcohol Intermediates

The synthesis of Alcaftadine (B1684316) involves the hydroxymethylation of a precursor, which results in the formation of Alcaftadine Alcohol. asianpubs.org Initial synthetic routes reported in the literature presented significant challenges in the isolation and purification of this key alcohol intermediate. asianpubs.orgasianpubs.org

Challenges Associated with Chromatographic Purification

The original synthesis of Alcaftadine required a time-consuming column chromatography step to isolate the hydroxymethylated product, this compound. researchgate.netasianpubs.orgasianpubs.org This purification method is often a major bottleneck in drug discovery and development due to its significant contribution to solvent waste. rsc.org

The polarity of intermediates like this compound makes them difficult to purify using standard chromatographic techniques. Highly polar compounds often exhibit poor retention on traditional reversed-phase columns, such as C18, which are designed for nonpolar compounds. researchgate.net This can lead to issues like streaking, especially with solvent systems like dichloromethane/methanol (B129727), and inefficient separation from other polar components in the reaction mixture. rsc.org

While techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) can be used for highly polar compounds, they are often impractical for large-scale purification due to the need for multiple injections and the energy-intensive process of removing aqueous eluents. rsc.org The challenges associated with chromatographic purification have driven the development of alternative strategies to isolate this compound in a more efficient and scalable manner.

Advanced Oxidation Strategies for Conversion to Alcaftadine (Aldehyde)

The conversion of this compound to Alcaftadine is an oxidation reaction that transforms the primary alcohol group into an aldehyde. vulcanchem.com Various oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a prominent reagent. asianpubs.orgmychemblog.comorganic-chemistry.org

Double Oxidation Protocols Utilizing Manganese Dioxide

A significant advancement in the synthesis of Alcaftadine involves a "double oxidation" strategy using manganese dioxide (MnO₂). asianpubs.orgasianpubs.orgresearchgate.net This method was developed to circumvent the problematic chromatographic purification of the this compound intermediate. asianpubs.orgasianpubs.org

Manganese dioxide is a mild and selective oxidizing agent, particularly effective for converting allylic, benzylic, and heterocyclic alcohols to their corresponding aldehydes and ketones. aub.edu.lbmychemblog.com The process involves the initial partial oxidation of the crude reaction mixture containing this compound and impurities, such as the diol impurity. This selective oxidation helps to remove critical impurities and facilitates the crystallization of the crude this compound. asianpubs.orgasianpubs.org Following the isolation of the crude alcohol, a second oxidation step with an additional amount of MnO₂ is performed to convert the purified this compound to the final product, Alcaftadine. asianpubs.orgasianpubs.org

The reaction mechanism of MnO₂ oxidation involves the adsorption of the alcohol onto the surface of the manganese dioxide, followed by the formation of a coordination complex and subsequent electron transfer to generate the carbonyl product. mychemblog.com

Process Optimization for Industrial Scale-Up

For any pharmaceutical manufacturing process, optimization for industrial scale-up is crucial. The double oxidation protocol using manganese dioxide offers a more commercially viable and cost-effective route to Alcaftadine by eliminating the need for column chromatography. asianpubs.orgpatsnap.com The yield and purity of the product from this process are favorable for industrial production. google.com

Further optimization can involve careful selection of solvents for crystallization to achieve high purity of the final Alcaftadine product, often exceeding 99%. google.com Solvents such as isopropanol (B130326) and ethyl acetate (B1210297) have been identified as advantageous for the purification of Alcaftadine. google.comgoogle.comgoogleapis.com The entire process, from the synthesis of intermediates to the final purification, has been validated on a plant scale, demonstrating its robustness for large-scale manufacturing. asianpubs.orgresearchgate.net

Investigation of Impurity Formation During Transformations Involving Alcohol Precursors

During the synthesis of Alcaftadine, particularly in the steps involving the formation and transformation of this compound, several impurities can be generated. The identification and control of these impurities are critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). asianpubs.org

One of the key impurities formed during the hydroxymethylation step is a di-hydroxymethyl derivative. google.comgoogle.com The formation of this diol impurity is a significant challenge, as its properties are often similar to the desired mono-hydroxymethylated product (this compound), making separation difficult. asianpubs.org The reaction time of the hydroxymethylation step has been found to influence the formation of this di-hydroxymethyl impurity. google.com

Other potential impurities can arise from the starting materials or side reactions during the synthesis. For instance, in related syntheses of similar compounds, unreacted intermediates can be carried through the process. heteroletters.org A comprehensive impurity profile study is essential to identify and characterize all potential process-related impurities and degradation products. asianpubs.orgheteroletters.org

The table below details some of the known impurities related to the synthesis of Alcaftadine.

| Compound Name | CAS Number | Molecular Formula | Role/Type |

| Alcaftadine | 147084-10-4 | C₁₉H₂₁N₃O | Active Pharmaceutical Ingredient |

| This compound | 147083-89-4 | C₁₉H₂₃N₃O | Intermediate, Metabolite |

| Alcaftadine 3-Carboxylic Acid | 147083-93-0 | C₁₉H₂₁N₃O₂ | Impurity, Active Metabolite |

| Alcaftadine N-Oxide | 952649-75-1 | C₁₉H₂₁N₃O₂ | Impurity |

| [1-(2-phenylethyl)-1H-imidazol-2-yl]-4-piperidinyl-methanone hydrobromide (1:2) | 147064-11-7 | C₁₇H₂₃Br₂N₃O | Impurity |

| (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1H-imidazol-2-yl]methanone | 147082-78-8 | C₁₈H₂₃N₃O | Impurity |

| 6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b] aub.edu.lbbenzazepine-3-methanol | 147582-55-6 | C₁₈H₂₁N₃O | Impurity |

| 6,11-dihydro-2,3-dihydroxymethyl-11-(1-methyl-4-piperidinylidene)-5H-imidazo [2,1-b] aub.edu.lb-benzazepine | Not Available | C₂₀H₂₅N₃O₂ | Di-hydroxymethyl Impurity |

This table is generated based on available data and may not be exhaustive. vulcanchem.comgoogle.comgoogle.compharmaffiliates.com

Structural Characterization and Elucidation of Alcaftadine Alcohol Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of Alcaftadine (B1684316) Alcohol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the key hydroxymethyl group and distinguishing it from the parent compound, Alcaftadine, and other related impurities. researchgate.netdaicelpharmastandards.com

In the ¹H NMR spectrum of Alcaftadine Alcohol, the most telling signal is that of the hydroxymethyl protons (-CH₂OH). These protons would typically appear as a singlet or a multiplet in the 3.5-4.5 ppm range, shifted downfield due to the adjacent electron-withdrawing aromatic system and the hydroxyl group. uwimona.edu.jm The proton of the hydroxyl group itself would present as a broad singlet, with its chemical shift being variable depending on concentration and solvent. uwimona.edu.jm The remaining signals, corresponding to the aromatic, imidazo, benzazepine, and piperidinylidene protons, would be consistent with the core structure of Alcaftadine. asianpubs.org

The ¹³C NMR spectrum provides complementary evidence. The carbon of the hydroxymethyl group (-CH₂OH) is expected to produce a signal in the 50-65 ppm region. libretexts.org This is a definitive marker for this compound, as this peak would be absent in the spectrum of its precursor and replaced by a signal for an aldehyde carbon (CHO) at approximately 190-200 ppm in the spectrum of Alcaftadine. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound (Note: These are representative values and can vary based on solvent and experimental conditions.)

| Group | Atom | Predicted Chemical Shift (δ, ppm) |

| Hydroxymethyl | -C H₂OH | 50 - 65 |

| Hydroxymethyl | -CH₂O H | 3.5 - 4.5 |

| Hydroxyl | -OH | 1.0 - 5.0 (variable) |

| Aromatic/Imidazo | C-H | 7.0 - 8.0 |

| Piperidinylidene | N-CH₃ | ~2.3 |

X-ray Diffraction and Powder X-ray Diffraction for Solid-State Analysis

X-ray diffraction techniques are indispensable for analyzing the solid-state properties of pharmaceutical compounds, including crystalline structure, polymorphism, and crystallinity. While single-crystal X-ray diffraction (SXRD) can provide the absolute three-dimensional structure of this compound, powder X-ray diffraction (PXRD) is more commonly used for routine analysis and for distinguishing between different crystalline forms (polymorphs). researchgate.net

The existence of polymorphic forms is a critical consideration for APIs and their intermediates. Different polymorphs of a compound can exhibit varying physical properties. For the related compound Alcaftadine, multiple polymorphic forms, such as α- and β-crystalline forms, have been identified and characterized by their unique PXRD patterns. google.comgoogle.com For example, the α-crystalline form of Alcaftadine shows characteristic peaks at 2θ values of 8.3, 10.9, and 14.7 degrees, while the β-form has distinct peaks at 10.0, 11.4, and 15.5 degrees. google.comgoogle.com

A similar analytical approach would be applied to this compound to control its solid-state form during manufacturing. The PXRD pattern serves as a fingerprint for a specific crystalline structure, ensuring consistency between batches.

Table 2: Representative Powder X-ray Diffraction (PXRD) Peaks for a Crystalline Form of this compound (Note: Data is hypothetical and for illustrative purposes.)

| Position (°2θ) |

| 9.5 |

| 11.8 |

| 14.2 |

| 16.0 |

| 18.5 |

| 20.1 |

| 23.7 |

| 25.0 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for confirming the functional groups present in a molecule. asianpubs.org In the structural elucidation of this compound, IR spectroscopy plays a crucial role in verifying the conversion of precursor functional groups and the presence of the defining alcohol moiety. daicelpharmastandards.com

The most significant feature in the IR spectrum of this compound is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. asianpubs.orgrsc.org Concurrently, the spectrum would show the absence of the sharp C=O stretching band of an aldehyde, which typically appears around 1660-1700 cm⁻¹ in the parent Alcaftadine. asianpubs.org The presence of the C-O stretching vibration around 1000-1260 cm⁻¹ further confirms the alcohol functional group. Other expected bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C and C=N stretching in the 1400-1650 cm⁻¹ region. asianpubs.org

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Alcohol | O-H Stretch (broad) | 3200 - 3600 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Alkyl | C-H Stretch | 2850 - 2960 |

| Imine/Aromatic | C=N / C=C Stretch | 1400 - 1650 |

| Alcohol | C-O Stretch | 1000 - 1260 |

Advanced Spectrometric Techniques for Complex Mixture Analysis

During the synthesis of Alcaftadine, this compound exists as an intermediate within a reaction mixture that may contain unreacted starting materials, the final Alcaftadine product, and process-related impurities, such as a diol byproduct. researchgate.netgoogle.com Isolating the pure intermediate for characterization can be challenging, necessitating the use of advanced hyphenated analytical techniques. synthinkchemicals.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.gov The liquid chromatography component separates the different compounds in the mixture based on their physicochemical properties. The separated components then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). For this compound (C₁₉H₂₃N₃O), the expected [M+H]⁺ ion would be approximately m/z 322.2. vulcanchem.com This allows for the selective detection and quantification of the intermediate even at very low levels within a complex matrix, without the need for complete purification. synthinkchemicals.com This technique is crucial for monitoring reaction progress and ensuring the final API meets stringent purity requirements. researchgate.net

Analytical Methodologies for the Quantification and Detection of Alcaftadine Alcohol

Chromatographic Separation Techniques (e.g., HPLC, UHPLC, LC-MS)

Chromatographic techniques are central to the analysis of alcaftadine (B1684316), providing the necessary selectivity and sensitivity for its determination in bulk drug and pharmaceutical formulations. researchgate.netajpaonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC):

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for alcaftadine analysis. ajpaonline.comajpaonline.com These methods are valued for their simplicity, precision, and robustness. ajpaonline.comajpaonline.com

One validated RP-HPLC method utilizes a Kromasil C18 column with a mobile phase of water and methanol (B129727) (80:20 v/v) containing 0.1% orthophosphoric acid, at a flow rate of 1.0 ml/min, and detection at 282 nm. ajpaonline.com This method demonstrated a retention time of 8 minutes for alcaftadine. ajpaonline.com

Ultra-high-performance liquid chromatography (UHPLC) offers advantages in terms of speed and efficiency. A developed UHPLC method for alcaftadine uses a Kromasil C18 column (250mm x 4.6mm, 2.7µm) with a mobile phase of acetonitrile (B52724) and 0.05% orthophosphoric acid (60:40 v/v). ajpsonline.com With a flow rate of 1.0 mL/min and UV detection at 282 nm, this method achieves a shorter retention time of 2.20 minutes. ajpsonline.com The method was validated according to International Council for Harmonisation (ICH) guidelines and showed excellent linearity (r² = 0.9998) over a concentration range of 2.0-30.0 µg/mL. ajpsonline.comajpsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

For the analysis of alcaftadine and its active metabolite, R90692, in biological matrices such as human plasma, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. ajpsonline.comfda.gov This technique offers high sensitivity and specificity, which is essential for pharmacokinetic studies where concentrations can be very low. ajpsonline.comfda.gov Following ocular administration, plasma concentrations of alcaftadine and its metabolite were quantified using LC-MS/MS, with lower limits of quantification of 0.01 ng/mL for alcaftadine and 0.10 ng/mL for the active metabolite. fda.gov LC-MS is particularly useful for samples that are thermally unstable, large, polar, or non-volatile. thermofisher.com

Table 1: Comparison of Chromatographic Methods for Alcaftadine Analysis

| Parameter | HPLC Method | UHPLC Method |

|---|---|---|

| Column | Kromasil C18 (250 mm x 4.6mm ID; 5µm) | Kromasil C18 (250mm X 4.6mm ID, 2.7µm) |

| Mobile Phase | Water: Methanol 0.1% OPA (80:20 %V/V) | Acetonitrile: 0.05% OPA (60:40%V/V) |

| Flow Rate | 1.0 ml/min | 1.0mL/min |

| Detection Wavelength | 282 nm | 282nm |

| Retention Time | 8 min | 2.20min |

| Linearity (r²) | Not specified | 0.9998 |

| Concentration Range | Not specified | 2.0-30.0μg/mL |

| LOD | Not specified | 0.259ug/mL |

| LOQ | Not specified | 0.784ug/mL |

Spectrophotometric and Spectrofluorimetric Assays for Alcaftadine Precursors and Related Compounds

Spectrophotometric methods provide a simpler and more cost-effective alternative to chromatographic techniques for the quantification of alcaftadine in bulk and dosage forms. researchgate.net

UV-Visible Spectrophotometry:

Simple and accurate UV-Visible spectrophotometric methods have been developed for the estimation of alcaftadine. researchgate.net One such method involves measuring the absorption maxima in methanol at 282 nm. researchgate.net Another approach is the use of first-derivative spectroscopy, where the response is measured at 267 nm. researchgate.net Both methods have been shown to be linear in the concentration range of 1-16 µg/ml, with correlation coefficients of 0.999 and 0.997, respectively. researchgate.net

For the simultaneous analysis of alcaftadine and ketorolac (B1673617) tromethamine in a binary mixture, various spectrophotometric methods have been developed, including first derivative, dual-wavelength, and absorbance subtraction methods. ekb.eg These methods are rapid, precise, and accurate for determining the concentrations of both drugs in their combined pharmaceutical formulation. ekb.eg

Spectrofluorimetry:

Spectrofluorimetric methods have been developed for the determination of alcaftadine, offering high sensitivity. nih.gov One method is based on the quenching of the native fluorescence of eosin (B541160) Y by alcaftadine in an acetate (B1210297) buffer solution (pH 3.8). nih.gov The fluorescence quenching effect is measured at 540 nm after excitation at 302 nm and is linear over a concentration range of 150 to 2000 ng/mL. nih.gov This represents one of the first spectrofluorimetric methods for alcaftadine assay. nih.gov

Table 2: Spectrophotometric and Spectrofluorimetric Method Parameters for Alcaftadine

| Method | Parameter | Value |

|---|---|---|

| UV-Visible (Method A) | Wavelength (λmax) | 282 nm |

| Linearity Range | 1-16 µg/ml | |

| Correlation Coefficient (r²) | 0.999 | |

| First Derivative Spectroscopy (Method B) | Wavelength | 267 nm |

| Linearity Range | 1-16 µg/ml | |

| Correlation Coefficient (r²) | 0.997 | |

| Spectrofluorimetry (with Eosin Y) | Excitation Wavelength | 302 nm |

| Emission Wavelength | 540 nm |

Principles of Green Analytical Chemistry in Relation to Alcaftadine Alcohol Analysis

Green analytical chemistry (GAC) is an approach that aims to develop analytical methods that are more environmentally friendly and safer for human operators. rsc.orgresearchgate.net The core principles involve minimizing waste, reducing the use of toxic solvents and reagents, decreasing energy consumption, and improving safety. rsc.orga3p.org

In the context of alcaftadine analysis, many of the established HPLC methods use hazardous solvents like acetonitrile and methanol. crsubscription.coma3p.org The application of GAC principles seeks to address this by:

Solvent Substitution: Replacing toxic organic solvents with greener alternatives such as ethanol (B145695) or water. crsubscription.coma3p.org

Reduction of Solvent and Reagent Consumption: This can be achieved through method miniaturization, using shorter HPLC columns, and reducing the volume of samples and mobile phases. crsubscription.coma3p.org

Process Optimization: Decreasing the number of steps in the analytical process and minimizing sample pre-treatment can significantly reduce reagent use and analysis time. crsubscription.com

The greenness of an analytical method can be evaluated using tools like the Analytical Greenness (AGREE) metric, which assesses the method against the 12 principles of GAC. rsc.org For instance, a potentiometric method for alcaftadine determination using an ion-selective electrode was found to be greener (AGREE score of 0.93) compared to a reported spectrophotometric method (AGREE score of 0.77). rsc.org The development and adoption of such greener analytical methods for alcaftadine are crucial for sustainable quality control in the pharmaceutical industry. crsubscription.comresearchgate.net

Theoretical and Computational Chemistry Approaches to Alcaftadine Alcohol

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For Alcaftadine (B1684316) Alcohol, MD simulations provide a window into its conformational landscape, revealing how the molecule flexes, rotates, and settles into various three-dimensional shapes. This conformational flexibility is paramount to its ability to interact with other molecules, particularly enzyme active sites.

The structure of Alcaftadine Alcohol consists of a large, relatively rigid tricyclic benzazepine-imidazole core and a more flexible N-methyl-piperidinylidene-methanol side chain. Conformational analysis focuses on understanding the range of shapes the molecule can adopt. Studies on similar tricyclic antihistamines have shown that the geometry of the core ring system significantly influences binding affinity and kinetics at biological receptors. acs.orgnih.gov For this compound, MD simulations would explore several key structural features:

Piperidine (B6355638) Ring Pucker: The six-membered piperidine ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can predict the most stable pucker and the energy barriers between different conformations.

Hydroxymethyl Group Orientation: The flexibility of the C-CH₂OH bond is particularly important, as the orientation of the hydroxyl group is critical for forming hydrogen bonds within an enzyme's active site.

By simulating the molecule in a virtual aqueous environment, researchers can generate a statistical map of its preferred conformations, providing a foundational understanding of the structures involved in its chemical reactions and biological interactions.

Interactive Table: Key Parameters in Conformational Analysis of this compound

| Structural Feature | Parameter of Interest | Computational Method | Significance |

|---|---|---|---|

| Tricyclic Core | Ring planarity and minor fluctuations | MD Simulation, Geometry Optimization | Provides a rigid scaffold influencing overall molecular shape. |

| Piperidine Ring | Puckering coordinates (e.g., chair, boat) | MD Simulation, Conformational Search | Determines the spatial orientation of the N-methyl group and the linker to the core. |

| Imidazo[2,1-b] rsc.orgbenzazepine to Piperidinylidene Linker | Dihedral angle of the C=C double bond | Geometry Optimization | Defines the relative orientation between the two main ring systems. |

| Hydroxymethyl Group | Torsional angle of the C-CH₂OH bond | MD Simulation, Potential Energy Surface Scan | Crucial for directing the hydroxyl group for enzymatic interaction and hydrogen bonding. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other fundamental characteristics that govern chemical reactivity. acs.org

For this compound, these calculations can predict its stability and how it will behave in chemical reactions. Key properties investigated include:

Electron Density and Electrostatic Potential: These calculations generate maps showing the distribution of positive and negative charges across the molecule. The hydroxyl group (-CH₂OH) of this compound is less electron-withdrawing than the aldehyde group (-CHO) of Alcaftadine. chembk.com This difference significantly alters the electronic landscape of the imidazole (B134444) ring, influencing its reactivity as a synthetic intermediate.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them indicates the molecule's chemical stability.

Proton Affinity: Calculations can determine the most likely sites for protonation, which is essential for understanding interactions in acidic environments, such as an enzyme's active site. scione.com

By comparing the calculated electronic properties of this compound to its aldehyde and carboxylic acid analogues, a comprehensive picture of its relative reactivity can be built. For instance, DFT calculations can model the hydrogen atom transfer from the alcohol, providing insights into its oxidation potential. acs.org

Interactive Table: Quantum Chemical Properties of this compound

| Calculated Property | Computational Method | Information Gained |

|---|---|---|

| Molecular Geometry | Geometry Optimization (e.g., B3LYP/6-31G*) | Provides the lowest energy 3D structure, including bond lengths and angles. |

| Electrostatic Potential (ESP) Map | DFT | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Frontier Orbital Energies (HOMO/LUMO) | DFT | Indicates kinetic stability and sites for oxidation/reduction reactions. |

| Partial Atomic Charges | Population Analysis (e.g., Mulliken, NBO) | Quantifies the charge on each atom, predicting sites for electrostatic interactions. |

| Proton Affinity | Thermochemical Calculation (e.g., G4, CBS-QB3) | Identifies the most basic sites and predicts behavior in acidic conditions. scione.com |

Prediction of Interaction with Enzyme Active Sites Relevant to Biotransformation

The biotransformation of Alcaftadine and its related compounds is primarily handled by cytosolic enzymes like alcohol dehydrogenase (ADH) and aldehyde dehydrogenase, rather than the more common cytochrome P450 system. This compound, as a primary alcohol, is a potential substrate for ADH, which would oxidize it to the Alcaftadine aldehyde.

Molecular docking and MD simulations are the principal computational tools for predicting and analyzing these enzyme-substrate interactions. rsc.orgnih.gov The process involves:

Molecular Docking: A 3D model of a human ADH enzyme is used as a target. The most stable conformations of this compound (derived from conformational analysis) are computationally "docked" into the enzyme's active site. Docking algorithms score the different binding poses based on factors like steric fit and intermolecular forces to predict the most likely binding mode. nih.gov

Analysis of Binding Interactions: The best-docked poses are analyzed to identify key interactions. For this compound binding to ADH, this would include the coordination of the alcohol's oxygen atom to the catalytic zinc ion in the active site, hydrogen bonding with residues like serine or histidine, and hydrophobic interactions between the tricyclic core and nonpolar residues. nih.gov

Molecular Dynamics of the Complex: The enzyme-substrate complex predicted by docking is subjected to a full MD simulation. This simulation validates the stability of the binding pose and reveals the dynamic interplay between the substrate and the enzyme, such as conformational changes in the enzyme ("induced fit") upon substrate binding. acs.orgrsc.org

These simulations can help rationalize why this compound is a substrate for ADH and can predict its binding affinity relative to other alcohols. This knowledge is invaluable for understanding the metabolic pathways of Alcaftadine.

Interactive Table: Computational Analysis of this compound-Enzyme Interaction

| Computational Step | Methodology | Key Components Analyzed | Objective |

|---|---|---|---|

| Enzyme Model Preparation | Homology Modeling or use of existing PDB structure | Human Alcohol Dehydrogenase (ADH) structure | Create a valid 3D target for docking. |

| Substrate Binding Prediction | Molecular Docking (e.g., AutoDock, GOLD) | This compound, ADH active site (catalytic zinc, NAD⁺ cofactor) | Identify the most probable binding orientation and estimate binding energy. nih.gov |

| Interaction Analysis | Pose visualization and energy calculation | Hydrogen bonds, hydrophobic contacts, coordination to zinc | Detail the specific forces stabilizing the enzyme-substrate complex. |

| Complex Stability Assessment | Molecular Dynamics (MD) Simulation | Full Enzyme-Substrate-Cofactor system in water | Confirm the stability of the docked pose and observe induced-fit effects. acs.org |

| Binding Free Energy Calculation | MM/PBSA or MM/GBSA | Snapshots from the MD trajectory | Quantify the binding affinity for comparison with experimental data. nih.gov |

Future Directions in Research on Alcaftadine Alcohol

Development of Novel and Efficient Synthetic Routes for Alcaftadine (B1684316) Alcohol

Alcaftadine Alcohol, or [11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b] vulcanchem.combenzazepin-3-yl]methanol, is a crucial intermediate in the manufacturing of alcaftadine. chemicalbook.in Current synthetic strategies often involve the hydroxymethylation of a benzazepine precursor followed by oxidation to yield the final alcaftadine product. chemicalbook.in However, these processes can present challenges related to efficiency, cost, and purification.

One of the major drawbacks noted in early synthetic routes, such as the one described in patent US5468743, was the reliance on time-consuming column chromatography for the isolation of the hydroxymethylated alcohol intermediate. asianpubs.orgasianpubs.org This purification method is often difficult to scale for industrial production. asianpubs.org

Future research is actively moving towards more streamlined and commercially viable synthetic methods. A significant area of development is the design of processes that avoid chromatographic purification. One such promising approach is a "double oxidation strategy." asianpubs.orgasianpubs.org This method involves a carefully controlled partial oxidation of the crude reaction mixture to remove critical impurities, which then allows for the direct crystallization of the this compound intermediate. asianpubs.orgasianpubs.org A second, separate oxidation step then converts the purified alcohol to alcaftadine. asianpubs.orgasianpubs.org This strategy has been shown to be more cost-effective and scalable. asianpubs.org

Further research could focus on:

Catalyst Optimization: Exploring new catalysts for the hydroxymethylation step to improve yields and reduce reaction times, which were noted as being lengthy in initial patent disclosures. chemicalbook.in

Flow Chemistry: Implementing continuous flow chemistry processes, which can offer superior control over reaction parameters, improve safety, and increase throughput compared to traditional batch processing.

Alternative Reagents: Investigating greener and more cost-effective reagents for both the hydroxymethylation and subsequent oxidation steps.

| Approach | Key Reaction Step | Reagents/Method | Challenges / Future Research Focus | Reference |

|---|---|---|---|---|

| Original Patented Route | Hydroxymethylation | Aqueous formaldehyde | Prolonged reaction times (e.g., 7 days); reliance on column chromatography for purification. | chemicalbook.in |

| Improved Oxidation Strategy | Purification/Crystallization | Partial oxidation with MnO₂ to remove impurities, followed by crystallization of the alcohol. | Optimizing MnO₂ stoichiometry; developing a one-pot process. | asianpubs.orgasianpubs.org |

| Patent Literature | Hydroxymethylation | Formaldehyde and acetic acid in the presence of sodium acetate (B1210297). | Improving yields and reducing by-product formation. | google.com |

Investigation of this compound as a Potential Intermediate in New Chemical Entities Discovery

The chemical structure of this compound offers significant potential for its use as a scaffold or intermediate in the discovery of new chemical entities (NCEs). Its tricyclic imidazobenzazepine core is a recognized pharmacophore, and the presence of a primary alcohol (-CH₂OH) group provides a versatile handle for a wide array of chemical modifications.

This hydroxymethyl group is amenable to several fundamental organic reactions, which could be exploited by medicinal chemists to generate libraries of novel compounds for pharmacological screening. Future research in this area could systematically explore these transformations to create derivatives with potentially new or enhanced biological activities. For instance, modifying this part of the molecule could alter receptor binding affinity, selectivity, or pharmacokinetic properties.

Potential avenues for investigation include:

Esterification and Etherification: Converting the alcohol to a diverse range of esters or ethers to probe how changes in lipophilicity and steric bulk at this position affect biological activity.

Oxidation to Other Functional Groups: Beyond oxidation to the aldehyde (alcaftadine), the alcohol could be oxidized to a carboxylic acid or other functionalities, leading to compounds with different chemical properties.

Substitution Reactions: Transforming the alcohol into a leaving group (e.g., a tosylate or halide) would enable nucleophilic substitution reactions, allowing for the introduction of various new fragments, such as amines, azides, or thiols.

Deuteration: Patent literature has already described the creation of deuterated analogs of alcaftadine to explore potential benefits in metabolic stability. newdrugapprovals.org Similar strategies could be applied starting from this compound to create novel deuterated entities.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group | Research Goal |

|---|---|---|---|---|

| Hydroxymethyl Group | Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | Ester (-CH₂OCOR) | Prodrug design; modify solubility and cell permeability. |

| Hydroxymethyl Group | Etherification | Alkyl halides (Williamson synthesis) | Ether (-CH₂OR) | Alter metabolic stability and receptor interactions. |

| Hydroxymethyl Group | Oxidation | Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) | Carboxylic Acid (-COOH) | Create analogs with different polarity and binding modes. |

| Hydroxymethyl Group | Halogenation | SOCl₂, PBr₃ | Halide (-CH₂X) | Create versatile intermediate for further nucleophilic substitution. |

Deeper Elucidation of its Role in Biotransformation Pathways Beyond Primary Metabolites

The established metabolic pathway for alcaftadine involves its conversion to this compound (metabolite M3), which is then rapidly oxidized to the active carboxylic acid metabolite, R90692. vulcanchem.come-lactancia.orgdrugbank.com This process is known to be mediated primarily by non-CYP450 cytosolic enzymes, such as aldehyde dehydrogenase and alcohol dehydrogenase. nih.govnih.govfda.gov This pathway bypasses the major cytochrome P450 enzymes, which is advantageous as it reduces the likelihood of drug-drug interactions. e-lactancia.orgfda.gov

However, the complete metabolic fate of this compound itself is not fully characterized. Future research should aim to provide a more comprehensive picture of its biotransformation beyond its role as a simple intermediate en route to the carboxylic acid.

Key areas for future investigation include:

Identification of Specific Enzymes: While metabolism is known to be cytosolic, identifying the specific aldehyde and alcohol dehydrogenase isozymes responsible for the interconversion of alcaftadine, this compound, and the carboxylic acid metabolite would allow for a better prediction of metabolic variations in different patient populations. nih.gov

Investigation of Phase II Conjugation: A primary alcohol group, such as the one on this compound, is a common site for Phase II metabolic reactions. These reactions, such as glucuronidation or sulfation, conjugate the molecule with endogenous substances to increase water solubility and facilitate excretion. It is plausible that a fraction of this compound is directly conjugated and eliminated without being oxidized first. Future metabolomic studies could search for these potential glucuronide or sulfate (B86663) conjugates in plasma and urine.

Exploring Minor Metabolic Pathways: In vitro studies with human hepatocytes have suggested the formation of other minor metabolites in addition to the primary carboxylic acid. fda.gov A deeper investigation into the structure and origin of these minor products could reveal alternative, less-traveled metabolic pathways for both alcaftadine and this compound.

| Biotransformation Step | Enzyme Class (Known/Potential) | Resulting Metabolite | Status |

|---|---|---|---|

| Oxidation of Alcohol to Aldehyde (reverse of formation) | Cytosolic Alcohol Dehydrogenase | Alcaftadine | Known to be part of the reversible metabolic pathway. nih.gov |

| Oxidation of Alcohol to Carboxylic Acid | Cytosolic Aldehyde/Alcohol Dehydrogenase | R90692 (Carboxylic Acid Metabolite) | Established primary metabolic pathway. vulcanchem.come-lactancia.org |

| Glucuronide Conjugation | UDP-glucuronosyltransferases (UGTs) (Potential) | This compound Glucuronide | Hypothetical Phase II pathway; requires investigation. |

| Sulfate Conjugation | Sulfotransferases (SULTs) (Potential) | This compound Sulfate | Hypothetical Phase II pathway; requires investigation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.